molecular formula C10H16N2O B2366290 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol CAS No. 1178190-34-5

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B2366290
CAS No.: 1178190-34-5
M. Wt: 180.251
InChI Key: JACHVBNSTADGTG-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound features a cyclohexanol moiety attached to a pyrazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Comparison

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its cyclohexanol moiety, which imparts distinct chemical properties compared to other pyrazole derivatives. The presence of the cyclohexanol group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACHVBNSTADGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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